(r)-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride
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Overview
Description
®-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride is a chemical compound with a unique structure that includes an isoxazole ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride typically involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with 1-methyl-2-pyrrolidinylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, making it a valuable tool for understanding biochemical pathways .
Medicine
In medicine, ®-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals .
Mechanism of Action
The mechanism of action of ®-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Nicotine: 3-(1-methyl-2-pyrrolidinyl)pyridine, which has a similar pyrrolidine moiety.
Eletriptan: 3-[(1-methyl-2-pyrrolidinyl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole, which shares structural similarities.
Uniqueness
®-3-Methyl-5(1-methyl-2-pyrrolidinyl)-isoxazole hydrochloride is unique due to its isoxazole ring, which is not present in many similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
147388-86-1 |
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Molecular Formula |
C9H15ClN2O |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-methyl-5-[(2R)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
VOXHERKWAIEJQF-DDWIOCJRSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2CCCN2C.Cl |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C.Cl |
Origin of Product |
United States |
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